Odor Profile Differentiation: Green-Floral Character versus Woody-Ambery Baseline
The target compound (4,6-dimethylcyclohex-3-en-1-yl)methanol, when formulated as its acetate ester, exhibits a distinct green-floral odor profile. This differentiates it from the structurally related alicyclic compounds described in EP 0081699, which are characterized by woody-ambery notes [1]. The odor character shift arises from the specific dimethyl substitution pattern on the cyclohexene ring, whereas the comparator class (formula X-CH2-CH(OH)-CH2-R) derives its woody-ambery character from a different substitution architecture [2]. This odor-type divergence is commercially significant for fragrance formulation.
| Evidence Dimension | Odor Character |
|---|---|
| Target Compound Data | Green-floral (as acetate ester) |
| Comparator Or Baseline | Alicyclic compounds of formula X-CH2-CH(OH)-CH2-R (woody-ambery class) |
| Quantified Difference | Qualitative odor type divergence (green-floral vs. woody-ambery) |
| Conditions | Organoleptic evaluation as described in EP 0096243 A1 (for target) and EP 0081699 A1 (for comparator class) |
Why This Matters
Enables selection of the correct odor profile for fragrance compositions requiring green-floral rather than woody-ambery tonalities.
- [1] EP 0096243 A1. Cyclohex(en)yl methanols and their esters, with perfuming properties. Filed 1983-05-17. https://data.epo.org/gpi/EP0096243A1 View Source
- [2] EP 0081699 A1. Alicyclic compounds, their use as perfume or flavouring agents and process for their preparation. Filed 1982-11-19. https://data.epo.org/gpi/EP0081699A1 View Source
